N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a methyl group. An ethyl chain extends from position 5 of the thiazole, terminating in an acetamide group linked to a 4-methylphenoxy moiety.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-6-8-18(9-7-14)26-13-20(25)23-11-10-19-15(2)24-21(27-19)16-4-3-5-17(22)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFMLUBCIRRZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21FN2O2S |
| Molecular Weight | 362.45 g/mol |
| CAS Number | 946375-15-1 |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activities. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in various cancer cell lines, including HeLa and K562 cells. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .
This compound is hypothesized to possess similar properties due to its structural analogies with known anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary research suggests that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiazole ring may interact with specific enzymes involved in cellular metabolism, thereby inhibiting their activity.
- Cellular Interference : The compound may disrupt cellular processes by interfering with signal transduction pathways essential for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study investigated a series of thiazolidinone derivatives for their cytotoxic effects on various cancer cell lines. Among these, a compound structurally similar to this compound exhibited an IC50 value lower than that of conventional chemotherapeutics like cisplatin .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial potential of thiazole derivatives. The study reported that certain compounds showed potent activity against E. coli and S. aureus, with MIC values ranging from 8 μg/ml to 16 μg/ml. This suggests that this compound could be further explored as a lead compound in antibiotic development .
Comparison with Similar Compounds
Tabulated Comparison of Key Analogues
Research Implications and Gaps
- SAR Studies : Systematic variation of fluorine position (para vs. meta) and acetamide substituents could optimize potency.
- Stability Assessment : Comparative studies on metabolic stability (e.g., cytochrome P450 interactions) are needed to evaluate pharmacokinetic advantages over analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
